3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUDKXBHBMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding, operationally simple, and additive-free methods. These methods are designed to be economically and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often employ complex hydrides, such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with pyrazolo-pyrimidine structures exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death.
-
Anti-inflammatory Properties
- Research has shown that pyrazolo[1,5-a]pyrimidines can act as anti-inflammatory agents. The carboxylic acid group in 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is believed to enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various models of inflammatory diseases.
-
Neurological Applications
- The compound has been investigated for neuroprotective effects. Studies suggest that it may help in conditions such as neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival through the modulation of neurotrophic factors.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Neuroprotective | Modulation of neurotrophic factors |
Case Studies
-
Case Study on Anticancer Efficacy
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
-
Inflammation Model Study
- In an experimental model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential for treating autoimmune disorders.
Mechanism of Action
The mechanism of action of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid with key analogs:
Key Observations:
- Substituent Effects : The ethyl group at position 3 in the target compound increases hydrophobicity compared to phenyl (CID 7061944) or unsubstituted analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated Derivatives : Compounds like 5-Ethyl-7-(trifluoromethyl)-[...]-3-carboxylic acid (MW 276.23) demonstrate how halogenation (e.g., CF₃) can improve metabolic stability and binding affinity .
Regioselectivity and Reactivity
- Electrophilic Substitution : demonstrates that reactions with electrophiles (e.g., bromine, iodine) favor substitution at position 6 over 7 in pyrazolo[1,5-c]pyrimidines, highlighting the influence of ring topology on reactivity .
- Ultrasonic vs. Thermal Conditions : reports that ultrasonic-assisted synthesis improves regioselectivity and yield compared to traditional heating, a critical factor for scalable production .
Biological Activity
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article summarizes the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclocondensation reactions between 3-amino-pyrazoles and various electrophilic reagents. For example, a one-pot synthesis method has been reported that yields high purity and good yields of substituted pyrazolo[1,5-a]pyrimidines via microwave-assisted reactions .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated significant antitumor properties. Studies indicate that derivatives of this compound can inhibit key oncogenic pathways. For instance, some pyrazole derivatives are known to inhibit BRAF(V600E) and EGFR, which are critical in various cancers . In cell line studies involving breast cancer models (MCF-7 and MDA-MB-231), certain pyrazolo derivatives showed enhanced cytotoxic effects when used in combination with doxorubicin .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antitumor | Inhibition of BRAF(V600E) |
| Other pyrazole derivatives | Antitumor | Inhibition of EGFR and Aurora-A kinase |
Anti-inflammatory Effects
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The mechanisms often involve modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
Some studies have reported that pyrazolo derivatives possess antimicrobial properties against various pathogens. The structure-activity relationship suggests that modifications at specific positions can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
- Substituents : Alkyl groups at the 2 and 7 positions enhance lipophilicity and cellular uptake.
- Carboxylic Acid Group : This functional group is crucial for biological activity as it can engage in hydrogen bonding with biological targets.
Case Studies
Several studies have focused on the biological evaluation of pyrazolo derivatives:
- Anticancer Efficacy : A study evaluated a series of pyrazolo compounds against breast cancer cell lines. Results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity and potential for use in combination therapies .
- Anti-inflammatory Activity : Another study demonstrated that specific pyrazolo derivatives could reduce inflammation markers in vitro by inhibiting the NF-kB pathway .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-arylpyrazoles under reflux in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate mixtures) . Key optimizations include:
- Temperature : Maintaining reflux (~78°C) to ensure complete cyclization.
- Solvent : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
- Purification : Gradient elution in chromatography minimizes by-products like isomeric pyrazolo[1,5-a]pyrimidines .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl and methyl groups) and aromaticity of the fused rings .
- X-ray Crystallography : Resolves regiochemistry and molecular packing. For example, the dihedral angle between fused pyrazole-pyrimidine rings (1.31°) and π-π interactions (3.426 Å centroid distance) stabilize the crystal lattice .
- HRMS/IR : Validates molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to avoid isomeric by-products?
- Methodological Answer : Regioselectivity depends on precursor substitution and reaction kinetics. For instance:
- Precursor Design : Using 5-amino-3-arylpyrazoles with sterically hindered substituents (e.g., phenyl groups) directs cyclization to the 5-carboxylic acid position .
- Catalytic Additives : Acidic conditions (e.g., acetic acid) favor kinetically controlled pathways, reducing isomer formation .
- Table 1 : Isomeric Yield Comparison under Different Conditions
| Precursor | Solvent | Catalyst | Yield of Target (%) | Isomer Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-phenylpyrazole | Ethanol | None | 65 | 18 |
| 5-Amino-3-cyclopropyl | Acetic Acid | H | 82 | 5 |
Q. What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Cathepsin inhibition is quantified via fluorogenic substrates. For example:
- Cathepsin K : IC values determined using Z-Gly-Pro-Arg-AMC substrate (25 µM for N-butylcarboxamide derivatives) .
- Structure-Activity Relationship (SAR) : Trifluoromethyl and cyclopropyl groups enhance target binding via hydrophobic interactions, while carboxylates improve solubility .
- Table 2 : Inhibitory Activity of Carboxamide Derivatives
| Derivative | Cathepsin K IC (µM) | Cathepsin B IC (µM) |
|---|---|---|
| N-Butylcarboxamide | 25 | >100 |
| N-(2-Picolyl) | >100 | 45 |
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:
- Structural Reanalysis : Confirm regiochemistry via X-ray crystallography to rule out isomer interference .
- Standardized Assays : Use consistent substrates (e.g., Z-FR-AMC for cathepsins) and control pH/temperature .
- Meta-Analysis : Compare substituent effects (e.g., ethyl vs. cyclopropyl groups) using computational docking to identify binding motifs .
Q. What solvent systems optimize green chemistry principles in synthesis and purification?
- Methodological Answer :
- Synthesis : Ethanol/water mixtures reduce toxicity while maintaining yield (~75%) .
- Purification : Switch from hexane/ethyl acetate to cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Table 3 : Solvent Impact on Yield and Purity
| Solvent System | Yield (%) | Purity (%) | E-factor |
|---|---|---|---|
| Ethanol/HO | 78 | 95 | 8.2 |
| DCM/MeOH | 82 | 97 | 12.5 |
Q. How does crystallographic data inform drug design for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Hydrogen Bonding : C12–H12···O1 interactions form dimeric structures, enhancing stability .
- π-π Stacking : Aromatic interactions (3.426 Å) guide scaffold modifications for improved target binding .
- Conformational Analysis : Planarity of fused rings (deviation <0.005 Å) ensures optimal alignment with enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
